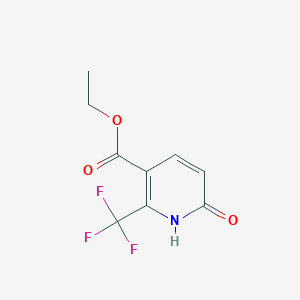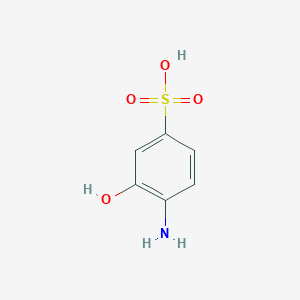![molecular formula C6H12N2 B1319118 2,7-二氮杂双环[4.2.0]辛烷 CAS No. 51392-74-6](/img/structure/B1319118.png)
2,7-二氮杂双环[4.2.0]辛烷
描述
2,7-Diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C6H12N2. It is a heterocyclic compound containing two nitrogen atoms within its bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and catalysis.
科学研究应用
2,7-Diazabicyclo[4.2.0]octane has been extensively studied for its applications in various fields:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as the Morita-Baylis-Hillman reaction and Knoevenagel condensation.
Biology: The compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
作用机制
Target of Action
The primary target of 2,7-Diazabicyclo[4.2.0]octane is the Glucagon-like peptide-1 receptor (GLP-1R) . This receptor plays a crucial role in the regulation of glucose homeostasis and is a key target for the treatment of type 2 diabetes .
Mode of Action
2,7-Diazabicyclo[4.2.0]octane acts as a modulator of the GLP-1 receptor . It interacts with the receptor, leading to a series of downstream effects that help regulate glucose levels in the body .
Biochemical Pathways
The interaction of 2,7-Diazabicyclo[4.2.0]octane with the GLP-1 receptor affects several biochemical pathways. The GLP-1 receptor is involved in the secretion of insulin, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . Therefore, modulation of this receptor can have significant effects on these pathways and their downstream effects.
Result of Action
The modulation of the GLP-1 receptor by 2,7-Diazabicyclo[4.2.0]octane can lead to significant molecular and cellular effects. These include the stimulation of insulin secretion in a glucose-dependent manner, inhibition of glucagon secretion, reduction of appetite, and slowing down of gastric emptying . These effects can help regulate glucose levels in the body, making this compound potentially useful in the treatment of type 2 diabetes .
生化分析
Biochemical Properties
2,7-Diazabicyclo[4.2.0]octane plays a significant role in biochemical reactions due to its strong nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging. For instance, it is known to interact with glucagon-like peptide-1 receptors, modulating their activity and influencing metabolic pathways . The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and enzyme inhibition studies .
Cellular Effects
The effects of 2,7-Diazabicyclo[4.2.0]octane on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, 2,7-Diazabicyclo[4.2.0]octane has been observed to alter gene expression patterns, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 2,7-Diazabicyclo[4.2.0]octane exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with glucagon-like peptide-1 receptors results in the modulation of insulin secretion and glucose metabolism . The compound also acts as an enzyme inhibitor, preventing the catalytic activity of certain enzymes and thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazabicyclo[4.2.0]octane change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,7-Diazabicyclo[4.2.0]octane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,7-Diazabicyclo[4.2.0]octane vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and improve glucose tolerance . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,7-Diazabicyclo[4.2.0]octane is involved in several metabolic pathways. It interacts with enzymes such as glucagon-like peptide-1 receptors, influencing glucose metabolism and insulin secretion . The compound also affects the levels of various metabolites, altering metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,7-Diazabicyclo[4.2.0]octane is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its affinity for certain cellular components, leading to its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 2,7-Diazabicyclo[4.2.0]octane is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby exerting its biochemical effects efficiently .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde under acidic conditions to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,7-Diazabicyclo[4.2.0]octane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2,7-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
相似化合物的比较
2,7-Diazabicyclo[4.2.0]octane can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Both compounds are bicyclic and contain nitrogen atoms, but they differ in their ring sizes and chemical properties. DABCO is commonly used as a catalyst in organic synthesis and has a different reactivity profile compared to 2,7-Diazabicyclo[4.2.0]octane.
Quinuclidine: This compound has a similar bicyclic structure but contains a carbon atom in place of one of the nitrogen atoms. Quinuclidine is also used as a catalyst and has unique chemical properties.
The uniqueness of 2,7-Diazabicyclo[4.2.0]octane lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and catalytic properties.
属性
IUPAC Name |
2,7-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUXALILBKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307591 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51392-74-6 | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51392-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on a novel synthetic method for creating a specific class of bicyclic compounds, the 3,8-dioxo-5-thia-2,7-diazabicyclo[4.2.0]octanes. These compounds are characterized by a 2,7-Diazabicyclo[4.2.0]octane core structure with specific functional groups attached. The paper details the reaction mechanism, which involves an intramolecular acylation of unsym-diacylaminoazetidinone disulfides [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)


![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)







